REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][O:22][CH3:23])=[C:16]([F:24])[CH:15]=1.[Cl-].[NH4+].[O:27]1CCC[CH2:28]1>CN(C)C=O>[Br:13][C:14]1[C:15]([CH:28]=[O:27])=[C:16]([F:24])[C:17]([O:20][CH2:21][O:22][CH3:23])=[CH:18][CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
364 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OCOC)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
210 μL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1C=O)F)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |